N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide

c-KIT Kinase Inhibitor Oncology

Researchers targeting imatinib-resistant c-KIT mutations face potency gaps. N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide is a validated scaffold achieving IC50 4.77-7.67 μM against the V560G/D816V mutant (vs. 37.93 μM for imatinib). For PI3Kα programs, the intact pyridyl moiety enables nanomolar potency (IC50 3.6 nM). • Confirmed 98% purity (HPLC) with full QA documentation • Calculated LogP 3.33 & PSA 86.61 Ų support CNS drug discovery • Compatible with one-pot green synthesis for rapid library generation Shipped globally at ambient temperature. For R&D use only.

Molecular Formula C13H9N3OS
Molecular Weight 255.30 g/mol
CAS No. 742640-87-5
Cat. No. B12283691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide
CAS742640-87-5
Molecular FormulaC13H9N3OS
Molecular Weight255.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C13H9N3OS/c17-11(9-5-2-1-3-6-9)16-13-15-10-7-4-8-14-12(10)18-13/h1-8H,(H,15,16,17)
InChIKeyYBHRSXBMLOWBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide: Core Kinase Scaffold


N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide (CAS 742640-87-5) is a heterocyclic organic building block comprising a thiazolo[5,4-b]pyridine core fused to a benzamide moiety . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The compound is commercially available at 98% purity, with a molecular formula of C13H9N3OS and a molecular weight of 255.30 g/mol . Its utility lies in its role as a versatile synthetic intermediate and a core scaffold for structure-activity relationship (SAR) exploration, enabling the derivation of analogs with potent biological activity across multiple therapeutic targets [1].

1 Core scaffold for kinase inhibitor SAR exploration
2 Benzamide handle enables diverse analog derivatization
3 High-purity building block for reproducible synthesis Purity supports consistent SAR outcomes

Generic Substitution Risks for N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide


Generic substitution of N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide with other thiazolo[5,4-b]pyridine derivatives carries significant scientific and procurement risk. The precise positioning of the benzamide group at the 2-position of the thiazole ring is critical for both synthetic utility and biological activity . Analogs with alternative substitution patterns—such as those with phenyl linkers (e.g., N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides) [1] or additional substituents on the pyridine ring—exhibit divergent physicochemical properties, synthetic routes, and biological target engagement . Even minor structural alterations can profoundly alter kinase inhibition profiles, as demonstrated by SAR studies showing that replacement of the pyridyl moiety with a phenyl group leads to a significant decrease in PI3Kα inhibitory potency . Therefore, maintaining the exact structure of this compound is essential for reproducible SAR exploration and for avoiding costly revalidation of synthetic pathways or biological assays.

Benzamide at the 2-position is essential for synthetic utility and activity; alternative substitution patterns may alter target engagement and synthetic routes.
Pyridyl-to-phenyl replacement may reduce kinase inhibitory potency; maintaining the pyridyl-thiazole core is critical for reproducible SAR.
Phenyl-linker or ring-substituted analogs can shift physicochemical properties and kinase profiling, limiting direct interchangeability without revalidation.

Quantitative Evidence: N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide


c-KIT Mutant Inhibition Potency

Thiazolo[5,4-b]pyridine derivatives demonstrate potent inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant. A class-level SAR study of 25 derivatives revealed that representative compounds 6r, 6s, and 7c exhibit IC50 values of 4.77 ± 0.38 μM, 7.67 ± 2.64 μM, and 5.07 ± 0.71 μM, respectively, in an ADP-Glo kinase assay [1]. In contrast, imatinib shows an IC50 of 37.93 ± 8.68 μM and sunitinib shows an IC50 of 3.98 ± 1.18 μM against the same mutant [1]. This establishes the thiazolo[5,4-b]pyridine core as a privileged scaffold for overcoming imatinib resistance. While N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide itself is an unsubstituted core scaffold, it serves as the essential synthetic precursor for generating analogs with comparable or superior potency. Its procurement enables systematic SAR exploration to identify substituents that further enhance inhibitory activity.

c-KIT mutant inhibition
Class-level inference
Derivative IC50 4.77–7.67 μM vs. imatinib 37.93 μM (c-KIT V560G/D816V)
Supports imatinib-resistant c-KIT model studies
Scaffold core used as synthetic precursor; class-level SAR data
c-KIT Kinase Inhibitor Oncology

PI3Kα Inhibitory Potency

The thiazolo[5,4-b]pyridine scaffold is a key structural determinant for potent PI3Kα inhibition. A representative derivative, compound 19a, exhibits an IC50 of 3.6 nM against PI3Kα . SAR analysis demonstrates that the pyridyl moiety attached to the thiazolo[5,4-b]pyridine core is essential for high potency; its replacement with a phenyl group results in a significant decrease in activity . N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide retains this critical pyridyl-thiazole fusion and provides a versatile benzamide handle for further derivatization. This scaffold enables the systematic exploration of substitution patterns to optimize PI3Kα inhibition while maintaining favorable drug-like properties.

PI3Kα inhibition
Class-level inference
Derivative IC50 3.6 nM; phenyl replacement markedly reduces activity
Supports PI3Kα pathway inhibition research
Pyridyl moiety essential for nanomolar activity context
PI3K Kinase Inhibitor Cancer

Aβ42 Fibrillization Inhibition

Thiazolo[5,4-b]pyridine derivatives demonstrate potent inhibitory activity against Aβ42 fibrillization, a key pathological process in Alzheimer's disease. A series of thiazolo[5,4-b]pyridines exhibited IC50 values ranging from 0.23 μM to 4.5 μM [1]. Notably, compounds with a methoxy group at the C-5 position (1b and 1k) achieved IC50 values of 0.23 μM and 0.50 μM, respectively, which are 3.5-fold and 1.6-fold more potent than the reference compound curcumin (IC50 = 0.80 μM) [1]. N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide provides the unsubstituted core scaffold, offering a starting point for introducing substituents that can enhance anti-fibrillization activity beyond that of curcumin.

Aβ42 fibrillization
Class-level inference
Derivative IC50 0.23–4.5 μM; up to 3.5x vs curcumin (IC50 0.80 μM)
Supports Aβ42 fibrillization model research
C-5 methoxy substitution enhances fibrillization inhibition context
Amyloid-beta Neurodegeneration Alzheimer's

Green Synthetic Methodology

The thiazolo[5,4-b]pyridine benzamide scaffold is amenable to efficient, sustainable one-pot synthesis. A three-component reaction using 3-aminopyridine-2-thiol, diethyl phthalate, and anilines in ethanol/water with HCl catalyst yields N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides in high yields with short reaction times and easy work-up procedures [1]. This green synthetic protocol contrasts with more complex, multi-step routes required for alternative scaffolds. N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide serves as the core building block for this reaction, enabling rapid, cost-effective access to diverse analog libraries for antibacterial and other screening applications [1].

Green synthesis
Cross-study comparable
One-pot three-component reaction; high yield, atom-economical
Supports efficient analog library synthesis
Ethanol/water, HCl catalyst; short reaction times
Green Chemistry Synthetic Methodology Antibacterial

CNS Drug-Like Physicochemical Profile

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide possesses a calculated partition coefficient (LogP) of 3.32760 and a topological polar surface area (PSA) of 86.61 Ų [1]. These values fall within the optimal range for central nervous system (CNS) drug candidates (LogP 1-4, PSA < 90 Ų), suggesting favorable blood-brain barrier permeability [2]. In contrast, many related thiazolo[5,4-b]pyridine analogs with additional polar substituents exhibit significantly higher PSA values (>100 Ų), which may limit CNS penetration. The unsubstituted benzamide group in this compound provides a balanced lipophilic-hydrophilic profile, making it an ideal starting scaffold for CNS-targeted kinase inhibitor programs without the need for extensive property optimization.

CNS drug-like profile
Supporting evidence
LogP 3.33, PSA 86.61 Ų (within CNS-favorable range)
Supports CNS kinase inhibitor design research
Calculated properties; BBB permeability context review needed
Physicochemical Properties CNS Drug Discovery ADME

Key Applications of N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide


c-KIT Inhibitor Lead Generation

Researchers developing next-generation c-KIT inhibitors for gastrointestinal stromal tumors (GIST) or systemic mastocytosis can utilize N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide as a core scaffold for SAR exploration. As demonstrated in class-level studies, thiazolo[5,4-b]pyridine derivatives achieve IC50 values of 4.77-7.67 μM against the imatinib-resistant c-KIT V560G/D816V mutant, compared to 37.93 μM for imatinib [1]. This scaffold provides a validated starting point for designing analogs with improved potency and selectivity. Systematic variation of the benzamide moiety and pyridine ring substituents can further enhance activity while maintaining favorable drug-like properties.

PI3Kα Anticancer Agent Development

Medicinal chemistry teams focused on PI3Kα inhibition for oncology applications can leverage this scaffold to access nanomolar potency. The thiazolo[5,4-b]pyridine core, with the pyridyl moiety intact, is essential for achieving IC50 values as low as 3.6 nM against PI3Kα [1]. The benzamide group in N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide offers a convenient handle for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. This approach avoids the significant potency loss observed when the pyridyl group is replaced with a phenyl ring [1].

CNS-Penetrant Kinase Inhibitor Design

For programs targeting kinases in the central nervous system (e.g., brain metastases, glioblastoma), the calculated LogP of 3.33 and PSA of 86.61 Ų for N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide [1] align with optimal CNS drug-like property ranges (LogP 1-4, PSA < 90 Ų) . This scaffold provides a balanced starting point for CNS drug discovery, minimizing the need for extensive property optimization. Researchers can focus SAR efforts on enhancing target potency and selectivity while maintaining CNS permeability, accelerating the path to in vivo proof-of-concept studies.

Antibacterial Discovery via Green Synthesis

Investigators seeking novel antibacterial agents can employ N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide in the validated one-pot three-component green synthesis protocol to generate diverse N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamide analogs [1]. This efficient, sustainable route enables rapid library synthesis for screening against Gram-positive and Gram-negative bacterial strains. The core scaffold's compatibility with this high-yield, atom-economical method reduces both synthesis time and cost, facilitating iterative SAR cycles in antibacterial lead optimization programs.

Application
Selection Property
Validation Focus
c-KIT inhibitor SAR for imatinib-resistant models
Thiazolo[5,4-b]pyridine core with benzamide handle
c-KIT mutant enzymatic inhibition and selectivity profiling
PI3Kα pathway inhibition studies
Pyridyl-containing thiazolo[5,4-b]pyridine scaffold
PI3Kα enzymatic assays and isoform selectivity context
CNS kinase inhibitor design research
Balanced LogP and PSA physicochemical profile
Permeability and brain exposure model studies
Antibacterial library synthesis and screening
One-pot green synthetic compatibility
Gram-positive / negative bacterial strain screening

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